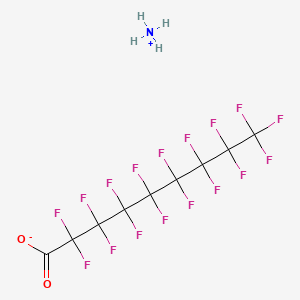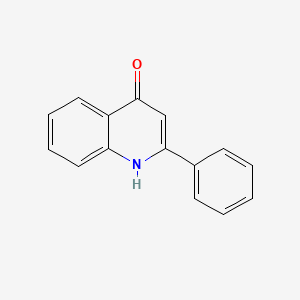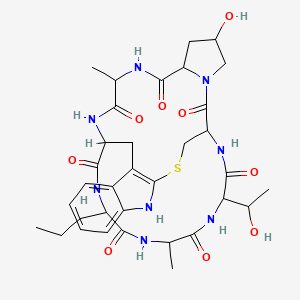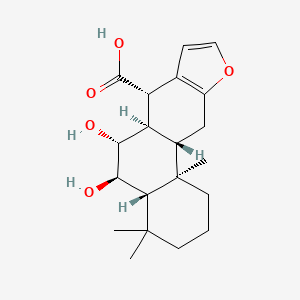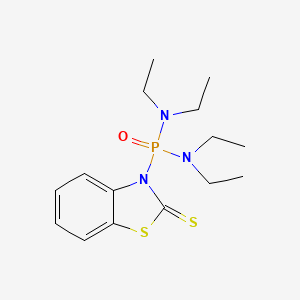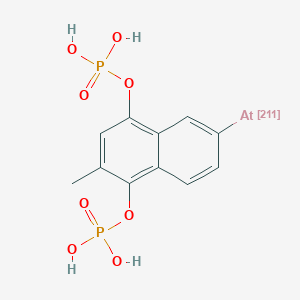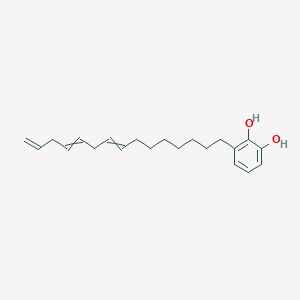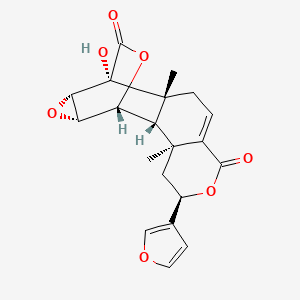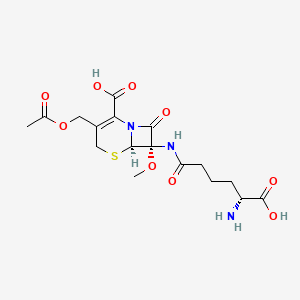
2-Aminoethyl methacrylate
Overview
Description
Synthesis Analysis
The synthesis of AEMA-based polymers is often achieved through various polymerization techniques. For example, Zhu et al. (2010) reported the controlled synthesis of cationic methacrylate copolymers containing primary and tertiary amino side groups via RAFT polymerization for potential use in gene transfection. Similarly, Narain and Armes (2002) detailed the synthesis of low polydispersity sugar methacrylate polymers by ring-opening reaction of AEMA with D-gluconolactone, demonstrating the versatility of AEMA in polymer synthesis under mild conditions without the need for protecting group chemistry (Zhu et al., 2010); (Narain & Armes, 2002).
Molecular Structure Analysis
The molecular structure of AEMA and its polymers has been characterized using various spectroscopic techniques. Sas et al. (2018) synthesized and characterized 2-(bis(cyanomethyl)amino)-2-oxoethyl methacrylate, providing insight into the electronic properties and molecular structure through experimental and theoretical methods, including FT-IR, FT-Raman, 1H, and 13C NMR spectroscopy (Sas et al., 2018).
Chemical Reactions and Properties
AEMA undergoes various chemical reactions, contributing to its wide applicability in polymer science. The chemical degradation of poly(2-aminoethyl methacrylate) (PAMA) in alkaline media has been studied by Thompson et al. (2008), revealing insights into the stability and degradation pathways of AEMA-based polymers (Thompson et al., 2008).
Physical Properties Analysis
The physical properties of AEMA polymers vary significantly with polymer composition and structure. The synthesis and solution rheology of poly([stearyl methacrylate]-stat-[2-(dimethylamino)ethyl methacrylate]) by Vesterinen et al. (2010) highlight the influence of polymer composition on solubility and viscosity, demonstrating the tailorability of AEMA-based polymers for specific applications (Vesterinen et al., 2010).
Chemical Properties Analysis
The reactivity and functionality of AEMA allow for the synthesis of polymers with specific chemical properties. The study by Soykan and Erol (2003) on the synthesis and radical polymerization behavior of methacrylamides having L-leucyl-L-alanine oligopeptide moieties showcases the chemical versatility of AEMA and its derivatives in polymer synthesis (Soykan & Erol, 2003).
Scientific Research Applications
Gene Delivery and Transfection : AEMA-based methacrylate polymers are promising nonviral gene delivery vectors. They offer diverse polymer architectures beneficial for specific demands in gene delivery. Studies have shown that polymers with a high content of primary amino groups (AEMA) exhibited the highest transfection efficiency in gene delivery applications (Trützschler et al., 2018). Furthermore, cationic methacrylate copolymers containing AEMA have shown enhanced transfection efficiencies and low cytotoxicity, suggesting their potential as nonviral gene transfer agents (Zhu et al., 2010).
Polymer Chemistry : AEMA is used in the synthesis of well-defined polymers. For example, cationic poly((2-aminoethyl)-methacrylate-co-N-methyl-(2-aminoethyl)-methacrylate-co-N,N-dimethyl-(2-aminoethyl)-methacrylate) copolymers have been studied extensively, revealing important conformational and macromolecular characteristics (Perevyazko et al., 2017).
Material Science : In material science, AEMA-based polymers are used to enhance the properties of various materials. For instance, antimicrobial bacterial cellulose/poly(2-aminoethyl methacrylate) nanocomposites show improved thermal and mechanical properties along with antibacterial activity (Figueiredo et al., 2015). Additionally, AEMA copolymers have been used to create pH- and temperature-responsive hydrogels for biomedical applications such as tissue engineering and drug delivery (Xu et al., 2006).
Biofunctionalization : AEMA has been used for biofunctionalization of materials, such as in the post-plasma grafting of AEMA and gelatin immobilization on poly(L-lactide-co-glycolide), enhancing cell culture performance (Krok-Borkowicz et al., 2015).
Synthesis of Controlled-Structure Polymers : AEMA has been used in the synthesis of controlled-structure sugar methacrylate polymers, enabling the creation of polymers with low polydispersity and specific structural characteristics (Narain et al., 2002).
Conjugation with Proteins and Peptides : AEMA-based copolymers have been synthesized for conjugation with proteins and peptides, demonstrating high coupling efficiency and potential use in various biomedical applications (Van Dijk-Wolthuis et al., 1999).
Mechanism of Action
Target of Action
2-Aminoethyl methacrylate is primarily targeted towards the production of polymers and copolymers . These polymers and copolymers are utilized in a wide range of applications, including coatings, adhesives, and medical devices .
Mode of Action
The compound is a highly reactive monomer due to the presence of the methacrylate group . This enables it to undergo both free radical polymerization and other polymerization reactions . The methacrylate can be polymerized to generate a polymer with pendant amine functionality .
Biochemical Pathways
The compound’s ability to undergo polymerization suggests that it may play a role in the synthesis of polymers for nucleic acid complexation and polyplex formation .
Result of Action
The primary result of this compound’s action is the production of polymers and copolymers with specific properties, such as pendant amine functionality . These polymers and copolymers can be used in various applications, including coatings, adhesives, and medical devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature. For instance, the compound is stored at a temperature of 2-8°C . This suggests that temperature control may be important for maintaining the compound’s stability and reactivity.
Safety and Hazards
2-Aminoethyl methacrylate can cause serious eye irritation and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
The use of 2-Aminoethyl methacrylate in the synthesis of well-defined primary amine-based AB diblock copolymers via atom transfer radical polymerisation (ATRP) has been reported . These copolymers have potential applications in drug delivery, biomedical applications, polypeptide synthesis, and biomineralisation .
properties
IUPAC Name |
2-aminoethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIBJPGWWSHWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26937-52-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26937-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60227392 | |
| Record name | 2-Aminoethylmethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7659-36-1 | |
| Record name | 2-Aminoethylmethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethylmethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JSA65HUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-aminoethyl methacrylate?
A1: The molecular formula of this compound is C6H11NO2, and its molecular weight is 129.16 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound-based polymers?
A2: Researchers commonly employ proton nuclear magnetic resonance (1H NMR) spectroscopy [, ], carbon nuclear magnetic resonance (13C NMR) spectroscopy [], Fourier-transform infrared (FTIR) spectroscopy [, ], and X-ray photoelectron spectroscopy (XPS) [] to characterize AEMA-based polymers. These techniques provide information about the polymer structure, composition, and functional groups present.
Q3: What polymerization techniques are commonly used for this compound?
A3: Several controlled polymerization techniques are employed for AEMA, including atom transfer radical polymerization (ATRP) [, , , , ], reversible addition-fragmentation chain transfer (RAFT) polymerization [, ], and conventional free-radical polymerization []. The choice of technique depends on the desired polymer architecture and properties.
Q4: What are the advantages of using this compound in synthesizing materials for biomedical applications?
A4: AEMA's primary amine group allows for easy functionalization and bioconjugation, making it attractive for biomedical applications. It can be used to create biocompatible and biodegradable materials [] suitable for drug delivery [], tissue engineering [, ], and biosensing [].
Q5: How does the incorporation of this compound affect the properties of silicone nanoemulsions?
A5: Incorporating AEMA into amphiphilic triblock copolymers used to stabilize silicone nanoemulsions enables charge control []. By co-assembling PAMA-PCL-PAMA (PAMA: poly(this compound), PCL: poly(ε-caprolactone)) with a zwitterionic triblock copolymer, positive charges can be introduced to the emulsion droplet surface, influencing their stability and interaction with other materials, such as hair [].
Q6: Can this compound be used to modify existing materials, and what are the benefits?
A6: Yes, AEMA can modify existing materials, such as porous polypropylene membranes [, ]. Grafting AEMA onto these membranes introduces amine groups, enabling further functionalization for specific applications like metal ion adsorption [] or enzyme immobilization []. This expands the functionality and potential applications of the original material.
Q7: How does the presence of this compound in polyplexes influence gene delivery?
A7: AEMA-based polyplexes exhibit excellent potential for gene delivery [, ]. By incorporating AEMA into block copolymers with polyethylene glycol (PEG), researchers achieve enhanced serum tolerance, improved cellular uptake, and efficient DNA release within the target cells []. This highlights the potential of AEMA-based materials for developing effective gene therapies.
Q8: What role does this compound play in the development of pH-responsive drug delivery systems?
A8: AEMA is instrumental in creating pH-responsive drug delivery systems [, , ]. Its primary amine group undergoes protonation in acidic environments, causing changes in polymer solubility and charge. This pH sensitivity allows for targeted drug release in acidic tumor microenvironments [, ] or within specific cellular compartments [].
Q9: How does the incorporation of this compound affect the thermal properties of polymers?
A9: Incorporating AEMA into polymers can influence their glass transition temperature (Tg), impacting their thermal stability and processing characteristics. For example, methacrylamide-based membranes containing AEMA exhibit higher Tg values (above 100 °C), suppressing unwanted thermal rearrangement and enhancing their performance in CO2 separation applications [].
Q10: How does the stability of poly(this compound) (PAMA) compare to its monomer, AEMA?
A10: While PAMA is generally more stable than its monomer, it still undergoes slow chemical degradation in alkaline solutions over time []. This degradation involves the elimination of 2-aminoethanol from the polymer backbone []. Careful consideration of pH and storage conditions is crucial for maintaining PAMA stability.
Q11: What strategies can be used to enhance the stability of AEMA-based materials?
A11: Several strategies can improve the stability of AEMA-based materials. One approach involves using protecting groups during synthesis, which can be removed after polymerization []. Another strategy involves incorporating AEMA into block copolymers with more stable polymers like PEG []. Additionally, controlling the pH and storage conditions can minimize degradation [].
Q12: How can the solubility of this compound-based polymers be controlled?
A12: The solubility of AEMA-based polymers can be tailored by adjusting the polymer composition, molecular weight, and architecture. For example, incorporating hydrophobic blocks like polystyrene (PS) [] or poly(ε-caprolactone) (PCL) [, ] can create amphiphilic polymers that self-assemble into micelles or vesicles in aqueous solutions.
Q13: What are the advantages of using miniemulsion polymerization for synthesizing this compound-based nanoparticles?
A13: Miniemulsion polymerization allows for the controlled synthesis of amino-functionalized nanoparticles with tunable particle size and surface charge []. This method enables the incorporation of AEMA into hydrophobic polymers like styrene or butyl acrylate, creating stable nanoparticles with potential applications in catalysis, sensing, and drug delivery.
Q14: How does the pH value influence the incorporation of AEMA into nanoparticles during miniemulsion polymerization?
A14: Maintaining a pH below 4 during miniemulsion polymerization is crucial for preventing the rearrangement of AEMA into 2-hydroxyethyl methacrylamide []. This acidic environment ensures the stable incorporation of AEMA into the growing polymer chains, yielding amino-functionalized nanoparticles.
Q15: What is the role of this compound in developing materials for water remediation?
A15: AEMA plays a crucial role in creating materials for water remediation, particularly in removing heavy metal ions like mercury(II) []. Polymer brushes of poly-AEMA grafted onto magnetic nanoparticles offer a high surface area for functionalization with chelating agents like dithiocarbamate (DTC). These DTC-functionalized MNPs demonstrate impressive efficiency in capturing and removing Hg(II) from contaminated water [].
Q16: How can this compound contribute to the development of advanced CO2 capture technologies?
A16: AEMA-containing polymers offer a promising avenue for CO2 capture due to the primary amine groups' ability to react with CO2, forming carbamate species []. This interaction can be harnessed to create "molecular gate" membranes with high selectivity for CO2 over other gases like H2 or He []. This technology holds potential for applications in carbon capture and sequestration, contributing to mitigating climate change.
Q17: What are the potential applications of AEMA-based materials in biosensing?
A17: The versatility of AEMA makes it suitable for various biosensing applications. For instance, immobilizing bioactive peptides onto AEMA-rich copolymer brushes grafted on gold sensors allows for the selective detection of target molecules like immunoglobulin G (IgG) []. These peptide-functionalized surfaces exhibit high sensitivity and selectivity, enabling the development of advanced biosensors for diagnostic and monitoring purposes.
Q18: How can computational chemistry and modeling tools be utilized in AEMA research?
A18: Computational chemistry and modeling techniques are valuable for predicting and understanding the properties and behavior of AEMA-based materials. For example, molecular dynamics simulations can be used to study the self-assembly of AEMA-containing block copolymers in solution, providing insights into their micellar or vesicular structures []. Additionally, quantum chemical calculations can help predict the reactivity of AEMA and its derivatives, guiding the design of novel materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


